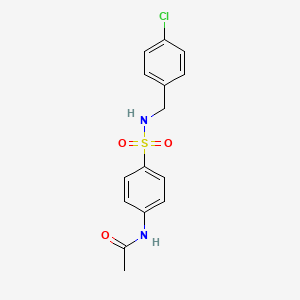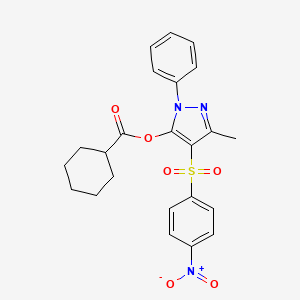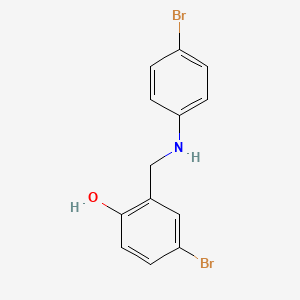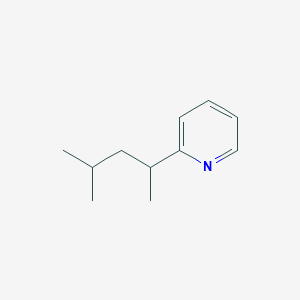
1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1H-1,2,4-triazole . Triazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar 1H-1,2,4-triazole derivatives have been synthesized through various methods, including the oxidation of corresponding amidrazones .Molecular Structure Analysis
The molecular structure of similar compounds involves a triazinyl moiety, where the spin density is mainly delocalized .Chemical Reactions Analysis
Similar compounds have shown to be oxidized and reduced chemically and electrochemically reversibly .Physical And Chemical Properties Analysis
Physical and chemical properties can vary greatly depending on the specific compound. For example, a similar compound, 1-(2,4-Difluorophenyl)propan-2-one, is a light yellow to yellow liquid .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Molecular Interactions
The crystal structure analysis of a related compound, amicarbazone, reveals three independent molecules in its asymmetric unit. The nearly coplanar arrangement of the triazole ring and carboxamide group is noted, influenced by intramolecular hydrogen bonding. This structural insight underlines the molecule's potential for forming stable molecular interactions, significant for its application in material science and molecular engineering (Kaur et al., 2013).
Antimicrobial Applications
Research into 1H-1,2,3-triazole derivatives, closely related to the subject compound, demonstrates promising antimicrobial properties. These derivatives exhibit moderate to potent antibacterial effects against primary pathogens, including Staphylococcus aureus and pathogenic yeast Candida albicans. This finding suggests the potential of the 1-(2,4-difluorophenyl) derivative in developing new antimicrobial agents (Pokhodylo et al., 2021).
Synthetic Methodologies and Chemical Transformations
Innovative synthetic approaches have been applied to triazole derivatives, highlighting the chemical versatility of such compounds. For example, a solventless, metal-free synthesis of rufinamide, a structurally similar antiepileptic drug, emphasizes green chemistry principles. This methodological advancement could be relevant for environmentally friendly synthesis routes of 1-(2,4-difluorophenyl)-N-isopropyl derivatives, offering a pathway to sustainable drug manufacturing (Bonacorso et al., 2015).
Analytical Chemistry and Quality Control
The compound's relevance extends to analytical applications, as demonstrated by a study focusing on the quantitative determination of a genotoxic impurity in fluconazole, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research underlines the critical role of 1-(2,4-difluorophenyl)-N-isopropyl derivatives in developing analytical methodologies for ensuring pharmaceutical quality and safety (Devanna & Reddy, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCSQMAVJWJQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532224.png)

![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-1,2-dihydro-1lambda,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)
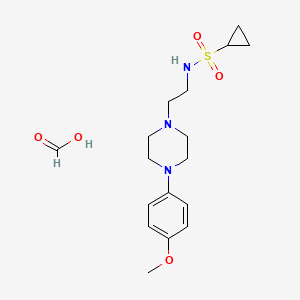


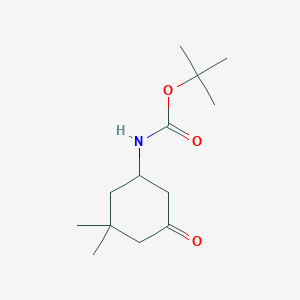
![2-[[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2532233.png)
![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)
